molecular formula C20H37Na2O14P B130030 LYZXIKNZJGBZJC-GDSMGQCOSA-L CAS No. 157758-69-5

LYZXIKNZJGBZJC-GDSMGQCOSA-L

Cat. No.: B130030
CAS No.: 157758-69-5
M. Wt: 578.5 g/mol
InChI Key: LYZXIKNZJGBZJC-GDSMGQCOSA-L
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Description

LYZXIKNZJGBZJC-GDSMGQCOSA-L is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is part of a broader class of esters, which are known for their diverse uses in industries ranging from pharmaceuticals to cosmetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LYZXIKNZJGBZJC-GDSMGQCOSA-L typically involves esterification reactions. One common method is the reaction between octanol and a suitable acid derivative under acidic conditions. For instance, the esterification of octanol with p-methoxycinnamic acid using Rhizopus oryzae lipase as a catalyst has been documented. The reaction is carried out in a solvent such as cyclo-octane at a temperature of 45°C, resulting in a high yield of the ester .

Industrial Production Methods

Industrial production of this compound often employs similar esterification processes but on a larger scale. The use of immobilized enzymes, such as Novozym 435, has been explored to enhance the efficiency and sustainability of the production process. Optimal conditions include a molar ratio of reactants, specific reaction temperatures, and the use of solvents like 1,2-dichloroethane .

Chemical Reactions Analysis

Types of Reactions

LYZXIKNZJGBZJC-GDSMGQCOSA-L, like other esters, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

LYZXIKNZJGBZJC-GDSMGQCOSA-L has several applications in scientific research:

Mechanism of Action

The mechanism of action of LYZXIKNZJGBZJC-GDSMGQCOSA-L involves its interaction with biological membranes. As a penetration enhancer, it disrupts the lipid bilayer structure, increasing the permeability of the membrane. This facilitates the transport of drugs across the skin barrier, enhancing their efficacy. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

LYZXIKNZJGBZJC-GDSMGQCOSA-L stands out due to its specific combination of antimicrobial, antioxidant, and penetration-enhancing properties.

Properties

CAS No.

157758-69-5

Molecular Formula

C20H37Na2O14P

Molecular Weight

578.5 g/mol

IUPAC Name

disodium;[(2R,3S,4S,5S,6R)-6-[(2S,3S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-octoxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl phosphate

InChI

InChI=1S/C20H39O14P.2Na/c1-2-3-4-5-6-7-8-30-20-18(16(25)13(22)11(9-21)32-20)34-19-17(26)15(24)14(23)12(33-19)10-31-35(27,28)29;;/h11-26H,2-10H2,1H3,(H2,27,28,29);;/q;2*+1/p-2/t11-,12-,13-,14-,15+,16+,17+,18+,19-,20+;;/m1../s1

InChI Key

LYZXIKNZJGBZJC-GDSMGQCOSA-L

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Isomeric SMILES

CCCCCCCCO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)COP(=O)([O-])[O-])O)O)O.[Na+].[Na+]

Synonyms

octyl 2-O-(mannopyranosyl-6-phosphate)mannopyranoside
octyl 2-O-PMan-Man

Origin of Product

United States

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